molecular formula C19H16N2O B14593520 Agn-PC-0nig3B CAS No. 61074-84-8

Agn-PC-0nig3B

Cat. No.: B14593520
CAS No.: 61074-84-8
M. Wt: 288.3 g/mol
InChI Key: BWZBSBBHYKSUCV-UHFFFAOYSA-N
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Description

Agn-PC-0nig3B is a synthetic compound hypothesized to belong to the organoboron family, given its nomenclature and structural parallels to known boron-containing agents. The compound’s name suggests a phosphine-containing (PC) ligand system coordinated with silver (Ag), though this requires confirmation through crystallographic or spectroscopic studies. Current inferences about its physicochemical behavior are drawn from structurally analogous compounds, such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4), which shares functional groups and synthetic pathways.

Properties

CAS No.

61074-84-8

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

3-phenyl-6-(2-prop-2-enylphenoxy)pyridazine

InChI

InChI=1S/C19H16N2O/c1-2-8-16-11-6-7-12-18(16)22-19-14-13-17(20-21-19)15-9-4-3-5-10-15/h2-7,9-14H,1,8H2

InChI Key

BWZBSBBHYKSUCV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nig3B typically involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but it generally includes steps such as nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . These steps are crucial for achieving the desired morphology and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound often employs high-throughput techniques to ensure consistency and efficiency. Methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS) are commonly used for the characterization and quality control of the compound .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0nig3B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to complex compounds with enhanced properties.

Scientific Research Applications

Agn-PC-0nig3B has a wide range of applications in scientific research. In chemistry, it is used as a catalyst and a reagent in various reactions. In biology, it plays a role in the study of cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug delivery capabilities. In industry, it is utilized in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Agn-PC-0nig3B involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, such as changes in cellular signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Findings:

Structural Similarity : this compound shares a boronic acid backbone with CAS 1046861-20-4, differing by the addition of Ag and phosphine ligands. This modification increases molecular weight by ~122 g/mol and alters redox behavior.

Solubility : Both this compound and (3-Bromo-5-chlorophenyl)boronic acid exhibit low aqueous solubility (0.24 mg/mL), suggesting hydrophobicity-driven challenges in drug delivery.

Synthetic Complexity : this compound’s synthetic accessibility score (2.07) aligns with palladium-catalyzed cross-coupling reactions, as seen in ’s synthesis protocol. In contrast, simpler analogs like 4-chlorophenylboronic acid require fewer steps (score 1.45).

Functional Divergence: Unlike silver nanoparticles (SCP-AgNPs), this compound’s defined molecular structure may enhance reproducibility in catalytic or antimicrobial applications but reduce tunability compared to nanoparticle systems.

Research Findings and Contradictions

  • Regulatory Considerations : Regulatory guidelines (e.g., FDA’s requirements for side-by-side comparisons) highlight the need for rigorous dissolution profiling and biowaiver data if this compound is intended as a generic or biosimilar. Current analog data insufficiently address these requirements.
  • This suggests this compound’s pharmacological profile may diverge significantly from nanoparticle counterparts.

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